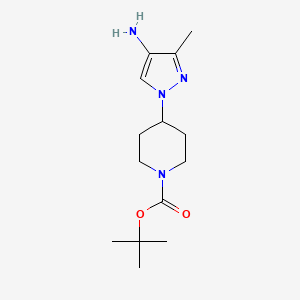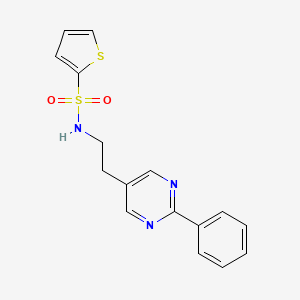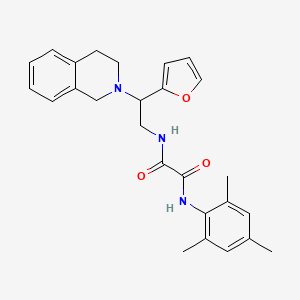
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide, commonly known as DIOX, is a chemical compound that has been widely studied in scientific research. DIOX is a potent and selective inhibitor of protein-protein interactions, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
DIOX acts as a competitive inhibitor of protein-protein interactions, binding to the surface of the protein and preventing it from interacting with its target protein. This mechanism of action allows DIOX to selectively inhibit specific protein-protein interactions, making it a valuable tool for investigating the function of these interactions in biological processes.
Biochemical and Physiological Effects:
DIOX has been shown to have a range of biochemical and physiological effects, depending on the specific protein-protein interaction that it inhibits. For example, inhibition of the MDM2-p53 interaction by DIOX has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inhibition of the BCL-2-BAX interaction by DIOX has been shown to sensitize cancer cells to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DIOX in lab experiments is its selectivity for specific protein-protein interactions. This allows researchers to investigate the function of these interactions in biological processes with a high degree of specificity. However, DIOX can also have off-target effects, and its potency can vary depending on the specific protein-protein interaction being targeted.
Zukünftige Richtungen
There are several potential future directions for research on DIOX. One area of interest is the development of more potent and selective inhibitors of protein-protein interactions, which could be used to investigate the function of these interactions in greater detail. Another area of interest is the use of DIOX in combination with other drugs or therapies, such as chemotherapy, to enhance their effectiveness in treating cancer and other diseases.
Synthesemethoden
The synthesis of DIOX involves several steps, including the reaction of mesitylene with oxalyl chloride to form mesitylene oxalyl chloride, which is then reacted with 2-(furan-2-yl)ethan-1-amine to form the intermediate product. This intermediate is then reacted with 3,4-dihydroisoquinoline to produce the final product, DIOX.
Wissenschaftliche Forschungsanwendungen
DIOX has been extensively used in scientific research as a tool for investigating protein-protein interactions. It has been shown to inhibit the interaction between several proteins, including the interaction between MDM2 and p53, which is a key regulator of the cell cycle. DIOX has also been used to study the interaction between other proteins, such as the interaction between BCL-2 and BAX, which is involved in the regulation of apoptosis.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-17-13-18(2)24(19(3)14-17)28-26(31)25(30)27-15-22(23-9-6-12-32-23)29-11-10-20-7-4-5-8-21(20)16-29/h4-9,12-14,22H,10-11,15-16H2,1-3H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLGBBLCUNBUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyanophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2447339.png)
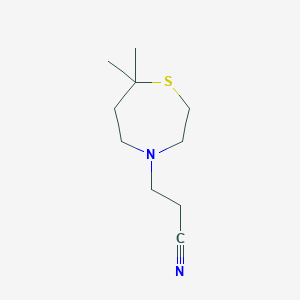
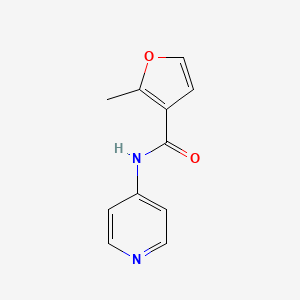
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2447343.png)


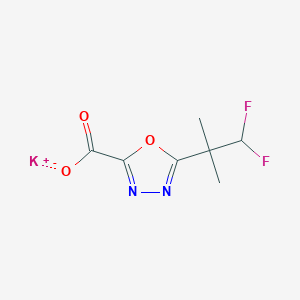
![(E)-4-(((3-(1H-imidazol-1-yl)propyl)amino)methylene)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-1H-pyrazol-5(4H)-one](/img/structure/B2447347.png)

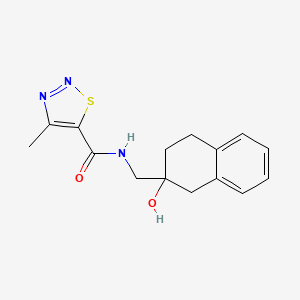
![4-{2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2447350.png)
